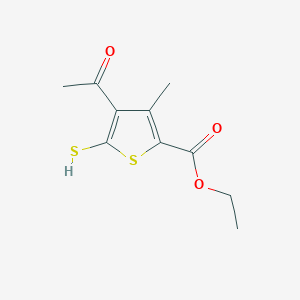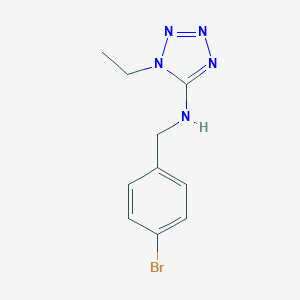
Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate, also known as EAMSTC, is a chemical compound that belongs to the thiophene family. This compound has gained attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, material science, and organic synthesis. In
作用機序
The mechanism of action of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate is not fully understood. However, studies have suggested that Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate may exert its pharmacological activities through the inhibition of various enzymes and signaling pathways. For example, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory mediators. Additionally, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
Studies have reported that Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate exhibits various biochemical and physiological effects. In vitro studies have shown that Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate inhibits the growth of cancer cells and exhibits anti-microbial activity against various pathogens. Additionally, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been found to reduce the production of pro-inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. These findings suggest that Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate may have potential applications in the treatment of cancer, infectious diseases, and inflammatory disorders.
実験室実験の利点と制限
Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under various conditions. Additionally, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further research. However, there are also some limitations to using Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate in laboratory experiments. For example, the mechanism of action of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate is not fully understood, and further studies are needed to elucidate its pharmacological activities. Additionally, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate may exhibit different pharmacological activities depending on the cell type and experimental conditions, which may complicate its use in laboratory experiments.
将来の方向性
There are several future directions for the research of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate. First, further studies are needed to elucidate the mechanism of action of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate and its pharmacological activities. Second, the potential applications of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate in various research fields, such as medicinal chemistry, material science, and organic synthesis, should be explored further. Third, the development of novel derivatives of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate with improved pharmacological activities and selectivity may lead to the discovery of new drugs for the treatment of various diseases. Fourth, the use of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate as a building block for the synthesis of organic semiconductors and optoelectronic materials should be explored further. Finally, the development of new synthetic methods for the preparation of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate and its derivatives may lead to the discovery of new compounds with potential applications in various research fields.
合成法
Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-acetyl-3-methyl-5-mercaptothiophene-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate, which can be purified using column chromatography. This synthesis method has been reported to yield high purity and yield of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate.
科学的研究の応用
Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been found to have potential applications in various research fields. In medicinal chemistry, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In material science, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been used as a building block for the synthesis of organic semiconductors and optoelectronic materials. Additionally, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
特性
IUPAC Name |
ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S2/c1-4-13-9(12)8-5(2)7(6(3)11)10(14)15-8/h14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOCWDLJBQEHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)S)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)



![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)



![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)
![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)